5-chloro-N-(2-nitrophenyl)pentanamide
Description
Contextualization of Pentanamide (B147674) and Nitrophenyl Moieties in Organic Synthesis
In the realm of organic synthesis, functional groups dictate the reactivity and properties of molecules. masterorganicchemistry.com The structure of 5-chloro-N-(2-nitrophenyl)pentanamide is built upon two such significant molecular fragments: a pentanamide core and a nitrophenyl group.
The pentanamide moiety is a derivative of a carboxylic acid, specifically pentanoic acid. masterorganicchemistry.com Amides are characterized by a carbonyl group bonded to a nitrogen atom, forming one of the most stable acyl derivatives. youtube.comsuniv.ac.in This stability makes the amide bond a cornerstone in the structure of many organic compounds, including peptides and pharmaceuticals. The pentanamide portion of the molecule provides a five-carbon aliphatic chain, which can influence properties like solubility and spatial orientation.
The nitrophenyl moiety consists of a benzene (B151609) ring substituted with a nitro group (—NO₂). The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring. masterorganicchemistry.comlibretexts.org This electronic effect makes the ring less susceptible to electrophilic substitution than benzene itself. Furthermore, the nitro group is a versatile functional group in synthesis; it can be reduced to form an amino group (—NH₂), providing a route to a wide array of other derivatives. libretexts.org The polar nature of the nitro group also results in nitro compounds having high dipole moments and lower volatility compared to ketones of similar molecular weight. libretexts.org
Significance of Chlorinated Nitrophenyl Amides in Contemporary Chemical Research
The combination of a chloroalkane, an aromatic nitro group, and an amide linkage in one molecule creates a compound of interest for chemical research. Chlorinated amides, particularly N-chloramides, are recognized as reactive species that can participate in various chemical transformations. nih.govescholarship.org Research has shown that N-chloramides can be used for site-selective C–H chlorination, a valuable tool in complex organic synthesis. escholarship.org
The significance of chlorinated nitrophenyl amides is particularly highlighted by their role as intermediates in the synthesis of pharmaceuticals. For instance, the isomeric compound 5-chloro-N-(4-nitrophenyl)pentanamide is a known intermediate in the preparation of Apixaban, an anticoagulant medication. chemicalbook.com This connection underscores the industrial and medicinal relevance of this class of compounds. While research has focused on the para-substituted isomer, the ortho-substituted variant, this compound, is significant as a related impurity in such synthetic processes. The study of these compounds helps in understanding reaction mechanisms, optimizing synthetic routes, and characterizing potential byproducts in the manufacturing of active pharmaceutical ingredients.
Structural Elucidation of this compound within the Amide Chemical Class
This compound is classified as a secondary amide. Its structure features a five-carbon pentanoyl group attached to the nitrogen of an aniline (B41778) derivative. The key structural features are:
An Amide Linkage: A carbonyl group (C=O) is directly bonded to a nitrogen atom (-NH-). This functional group is planar.
A 5-Chloropentyl Group: An unbranched, five-carbon chain where the terminal carbon atom (C5) is bonded to a chlorine atom.
A 2-Nitrophenyl Group: A benzene ring attached to the amide nitrogen. A nitro group (NO₂) is substituted on the ring at position 2, which is ortho (adjacent) to the point of attachment of the amide group.
The placement of the nitro group at the ortho position, as opposed to the meta or para positions, can introduce specific steric and electronic effects that influence the molecule's conformation and reactivity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | chemscene.com |
| Molecular Weight | 256.69 g/mol | chemscene.com |
| Chemical Class | Secondary Amide | youtube.com |
| Key Functional Groups | Amide, Nitro Compound, Alkyl Halide, Arene | masterorganicchemistry.comgithub.io |
| Physical Form | Solid | sigmaaldrich.com |
Research Scope and Objectives Pertaining to this compound
Current research interest in this compound is primarily driven by its connection to the pharmaceutical industry. It has been identified as a known impurity, specifically "Apixaban Impurity 59," in the synthesis of Apixaban. Therefore, a primary objective of studying this compound is for analytical and process chemistry purposes: developing methods to detect, quantify, and control its formation during drug manufacturing to ensure the purity of the final product.
Another area of research involves its potential as a chemical building block. The molecule possesses multiple reactive sites: the chlorine atom can undergo nucleophilic substitution, and the nitro group can be chemically reduced to an amine. libretexts.org These transformations could allow for the synthesis of more complex molecules.
Notably, there is a lack of reported bioactivity data for this compound, in contrast to its para-substituted analog which is a precursor to a bioactive molecule. Future research could explore the potential biological activities of this ortho-isomer and its derivatives, comparing them to other isomers to understand the structure-activity relationship imparted by the position of the nitro group on the phenyl ring.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-(2-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-4-3-7-11(15)13-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSCHUWMOFECCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro N 2 Nitrophenyl Pentanamide
Retrosynthetic Analysis and Strategic Disconnections of the 5-chloro-N-(2-nitrophenyl)pentanamide Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the most logical disconnection is at the amide C-N bond. This is the standard and most reliable disconnection for amides, as it leads to readily available or synthesizable precursor molecules: an amine and an acyl chloride.
This disconnection strategy simplifies the target molecule into two key synthons: a 2-nitroaniline (B44862) moiety and a 5-chloropentanoyl moiety. The corresponding real-world reagents for these synthons are 2-nitroaniline and 5-chloropentanoyl chloride, respectively. This approach is favored because the reaction between an amine and an acyl chloride is a well-established, high-yielding method for amide bond formation.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Disconnection | Precursor Synthons | Corresponding Reagents |
| This compound | Amide C-N bond | 2-nitrophenylamine cation and 5-chloropentanoyl cation | 2-nitroaniline and 5-chloropentanoyl chloride |
Precursor Synthesis and Optimization
The successful synthesis of the target compound hinges on the efficient preparation of its precursors. This section details the optimized synthesis of 5-chloropentanoyl chloride and 2-nitroaniline intermediates.
Synthesis of 5-chloropentanoyl Chloride
5-Chloropentanoyl chloride is a crucial acylating agent in this synthesis. It is typically prepared from 5-chlorovaleric acid. A common and efficient method involves the reaction of 5-chlorovaleric acid with thionyl chloride (SOCl₂). google.com
The reaction proceeds as follows: Cl(CH₂)₄COOH + SOCl₂ → Cl(CH₂)₄COCl + SO₂ + HCl
Optimization of this reaction involves controlling the temperature and the stoichiometry of the reagents. The reaction is often carried out with an excess of thionyl chloride, which can also serve as the solvent, or in an inert solvent like toluene. rsc.org Heating the mixture, for instance at temperatures up to 100°C, for several hours ensures the completion of the reaction. google.com Subsequent distillation under reduced pressure is employed to remove excess thionyl chloride and to purify the desired 5-chloropentanoyl chloride, which is a colorless liquid. google.com
Alternative methods for the synthesis of 5-chloropentanoyl chloride include starting from 1,4-dichlorobutane, which is converted to 5-chlorovaleronitrile (B1664646) and then hydrolyzed to 5-chlorovaleric acid before the final chlorination step. google.comchemicalbook.com Another route starts from δ-valerolactone. chemicalbook.com
Table 2: Optimized Conditions for 5-chloropentanoyl Chloride Synthesis
| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |
| 5-chlorovaleric acid | Thionyl chloride | None or inert solvent (e.g., Toluene) | Reflux (up to 100°C) | 5 hours | High (e.g., 96%) google.com |
Synthesis of 2-nitroaniline Intermediates
2-Nitroaniline is the amine precursor. A prevalent industrial method for its synthesis is the reaction of 2-chloronitrobenzene with ammonia (B1221849). chemicalbook.comgoogle.com This reaction is a nucleophilic aromatic substitution where ammonia displaces the chloride ion.
The reaction is typically carried out under high pressure in an autoclave. Optimization involves a gradual increase in temperature to around 180°C and using a large excess of concentrated aqueous ammonia. chemicalbook.com These conditions are necessary to drive the reaction to completion, as the chlorine atom is deactivated by the electron-withdrawing nitro group. The use of a solvent like chlorobenzene (B131634) has also been reported to facilitate the reaction. google.com
An alternative, though less direct, route involves the nitration of aniline (B41778). However, direct nitration is often inefficient as it can lead to the formation of anilinium ions and oxidation products. A more controlled approach is the nitration of acetanilide, where the acetyl group protects the amine and directs the nitration primarily to the para position, with the ortho isomer (a precursor to 2-nitroaniline after hydrolysis) being a minor product.
Table 3: Synthesis Methods for 2-nitroaniline
| Starting Material | Reagents | Key Conditions | Advantages | Disadvantages |
| 2-Chloronitrobenzene | Aqueous Ammonia | High temperature (180°C), high pressure, excess ammonia chemicalbook.com | Direct, industrially scalable | Harsh conditions, potential for runaway reaction chemicalbook.com |
| Aniline | Acetic anhydride, then HNO₃/H₂SO₄, then hydrolysis | Multi-step, protection-deprotection sequence | Milder conditions | Lower overall yield of ortho isomer |
Amide Bond Formation Mechanisms and Optimized Conditions for this compound
The final and pivotal step in the synthesis is the formation of the amide bond between 5-chloropentanoyl chloride and 2-nitroaniline.
Nucleophilic Acyl Substitution Pathways for Primary Amide Formation
The reaction between an acyl chloride and a primary amine to form an amide is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A proton is subsequently removed from the nitrogen atom, often by another molecule of the amine or an added base, to yield the final amide product.
This reaction is commonly carried out under Schotten-Baumann conditions. wikipedia.orgbyjus.comlscollege.ac.in These conditions typically involve a two-phase solvent system (e.g., an organic solvent like dichloromethane (B109758) and water) with a base, such as aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. wikipedia.org The neutralization is crucial as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic. Alternatively, an organic base like pyridine (B92270) or triethylamine (B128534) can be used in an aprotic solvent.
For the synthesis of this compound, a typical procedure would involve dissolving 2-nitroaniline in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, and then adding 5-chloropentanoyl chloride, often in the presence of a base like potassium carbonate or triethylamine at a controlled temperature, for instance, 0-5°C initially and then allowing it to proceed at room temperature. wjpsonline.com
Table 4: Typical Schotten-Baumann Conditions for Amide Synthesis
| Amine | Acyl Chloride | Solvent System | Base | Temperature |
| Primary or Secondary Amine | Acyl Chloride | Organic Solvent (e.g., Dichloromethane) and Water | Aqueous NaOH or K₂CO₃ | Room Temperature |
| Primary or Secondary Amine | Acyl Chloride | Aprotic Solvent (e.g., THF, Dichloromethane) | Organic Base (e.g., Pyridine, Triethylamine) | 0°C to Room Temperature |
Advanced Coupling Reagents and Catalytic Systems in Amide Synthesis
While the reaction of acyl chlorides with amines is generally efficient, for challenging substrates, such as those that are sterically hindered or have low nucleophilicity, advanced coupling reagents and catalytic systems are employed. acs.org These reagents activate the carboxylic acid in situ, allowing the amide bond formation to occur under milder conditions.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). numberanalytics.compeptide.com These reagents are particularly prevalent in peptide synthesis but are also used in general organic synthesis. peptide.comluxembourg-bio.com
More recently, novel reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been developed for improved efficiency and safety. numberanalytics.compeptide.com Additionally, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. mdpi.com
Catalytic systems for amide synthesis from acyl chlorides are also an area of active research. For instance, iron-mediated methods have been developed for the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides in water, offering a greener alternative. researchgate.net
Table 5: Examples of Advanced Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, DIC, EDC | Ureas (often insoluble) | Widely used, cost-effective peptide.com |
| Uronium/Aminium Salts | HATU, HBTU, COMU numberanalytics.com | Soluble byproducts | High efficiency, fast reaction rates, less racemization peptide.comluxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP peptide.com | Phosphine oxide | Effective for hindered couplings peptide.com |
Solvent Selection and Reaction Parameter Optimization for Enhanced Yield and Purity
The synthesis of this compound, primarily achieved through the acylation of 2-nitroaniline with 5-chloropentanoyl chloride, is highly dependent on the choice of solvent and the fine-tuning of reaction parameters. The selection of an appropriate solvent is critical as it must solubilize both the amine and the acyl chloride to facilitate an efficient reaction.
Commonly employed solvents in N-aryl amide synthesis include aprotic polar solvents and chlorinated hydrocarbons. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used due to their excellent solvating power for a wide range of reactants. dst.gov.in However, the polarity of the solvent can significantly influence the reaction rate and the stability of intermediates. For instance, in the synthesis of related nitroanilines, solvent polarity has been shown to affect the electronic structure and reactivity of the starting materials. researchgate.netnih.govpsu.eduresearchgate.net The choice of solvent can lead to variations in reaction outcomes, necessitating careful selection based on empirical data and the specific reactivity of the substrates.
The optimization of reaction parameters is a multifactorial process aimed at maximizing the yield and purity of the final product. Key parameters include reaction temperature, stoichiometry of reactants, and reaction time. The acylation of amines with acyl chlorides is often an exothermic reaction, requiring careful temperature control, sometimes under cooling, to prevent side reactions and decomposition. researchgate.net A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The table below outlines key parameters and their typical ranges for the synthesis of N-aryl amides, which can be adapted for this compound.
Table 1: Reaction Parameter Optimization for N-Aryl Amide Synthesis
| Parameter | Typical Range/Condition | Rationale and Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C to Room Temperature (25°C) | Controls reaction rate and minimizes side reactions. Lower temperatures can increase selectivity. |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene | Affects solubility of reactants and can influence reaction kinetics. dst.gov.inchemicalbook.comhud.ac.uk |
| Base | Triethylamine, Pyridine, Diisopropylethylamine | Neutralizes HCl byproduct, driving the equilibrium towards product formation. hud.ac.uk |
| Stoichiometry | Slight excess of acylating agent (e.g., 1.1 equivalents) | Ensures complete consumption of the limiting amine reactant. |
| Reaction Time | 1 to 12 hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion and prevent product degradation. chemicalbook.com |
| Reactant Purity | >98% | Impurities in starting materials (2-nitroaniline, 5-chloropentanoyl chloride) can lead to side products and lower yields. |
This table is interactive. Users can sort the data by clicking on the column headers.
Industrial Production and Scalability Considerations for this compound (General methods for analogous compounds)
The industrial-scale synthesis of N-aryl amides like this compound necessitates a focus on cost-effectiveness, safety, and process efficiency. While laboratory synthesis may prioritize yield and purity with less regard for reagent cost, industrial processes favor economically viable starting materials and reagents. dst.gov.in
A common industrial approach for preparing amides involves the use of thionyl chloride (SOCl₂) to convert a carboxylic acid (in this case, 5-chloropentanoic acid) into its more reactive acyl chloride derivative (5-chloropentanoyl chloride) in situ, followed by reaction with the amine (2-nitroaniline). rsc.orgresearchgate.net This method is often preferred due to the low cost of thionyl chloride and the fact that the byproducts (HCl and SO₂) are gaseous, which simplifies purification.
Key scalability considerations include:
Heat Management: The reaction of an acyl chloride with an amine is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions, which could lead to decreased selectivity and potential safety hazards. chemicalbook.com
Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in large reaction vessels is essential for consistent product quality and to avoid localized "hot spots."
Work-up and Purification: Industrial processes aim to minimize complex purification steps like column chromatography. Crystallization is a preferred method for isolating the final product in high purity. The choice of crystallization solvent is critical for achieving the desired purity and crystal form. chemicalbook.com
Waste Management: The generation of waste, particularly from solvents and byproducts, is a significant concern. Processes that minimize waste or allow for solvent recycling are favored. The use of aqueous-based processes with surfactants like TPGS-750-M is an emerging alternative to reduce reliance on volatile organic solvents. researchgate.netacs.org
Green Chemistry Approaches and Sustainable Synthetic Routes
In recent years, there has been a significant push towards developing more sustainable methods for amide synthesis, driven by the principles of green chemistry. dst.gov.in These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Emerging green synthetic routes applicable to the synthesis of this compound and its analogs include:
Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases (e.g., Candida antarctica lipase (B570770) B - CALB), offers a highly selective and environmentally benign route to amides. nih.gov These reactions can often be performed under mild conditions in greener solvents like cyclopentyl methyl ether (CPME), and can produce high yields without the need for extensive purification. nih.govwhiterose.ac.uk
Catalytic Direct Amidation: Research has focused on the direct condensation of carboxylic acids and amines, avoiding the need for stoichiometric activating agents that generate significant waste. researchgate.net Catalysts based on boric acid or other Lewis acids have shown promise in this area, sometimes under solvent-free conditions. researchgate.net
Photocatalysis: The use of photocatalysts, such as those based on Covalent Organic Frameworks (COFs), represents a novel approach to amide synthesis. dst.gov.in These methods can utilize visible light to drive the reaction under mild conditions.
Umpolung Amide Synthesis (UmAS): This unconventional approach reverses the typical polarity of the reactants. For N-aryl amides, this can involve the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines, promoted by a simple base. nih.govnih.gov This method can be highly effective for synthesizing challenging amides while avoiding epimerization in chiral compounds. nih.govnih.gov
Use of Greener Solvents: Replacing traditional, often toxic, solvents like DMF and DCM is a key goal of green chemistry. Bio-based solvents like Cyrene™ have been shown to be effective for amide synthesis from acid chlorides and amines, with the added benefit of easier, water-based work-up procedures. hud.ac.uk
The table below summarizes some green chemistry approaches for amide synthesis.
Table 2: Green Chemistry Strategies for Amide Synthesis
| Strategy | Description | Advantages |
|---|---|---|
| Enzymatic Catalysis | Use of enzymes like lipases to catalyze amide bond formation. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov |
| Direct Catalytic Amidation | Condensation of carboxylic acids and amines using a catalyst, avoiding stoichiometric activators. researchgate.net | High atom economy, reduced waste. researchgate.net |
| Photocatalysis | Use of light and a photocatalyst to drive the reaction. dst.gov.in | Use of a renewable energy source, mild conditions. dst.gov.in |
| Solvent-Free Reactions | Reactants are mixed and heated directly without a solvent. | Reduced solvent waste, simplified work-up. |
| Greener Solvents | Replacement of hazardous solvents with more environmentally benign alternatives like water or bio-based solvents. hud.ac.ukresearchgate.net | Reduced toxicity and environmental impact. hud.ac.ukresearchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
Chemical Reactivity and Derivatization of 5 Chloro N 2 Nitrophenyl Pentanamide
Transformations Involving the Nitro Group
The nitro group on the aromatic ring is a versatile functional group that can undergo several important transformations, primarily reduction to an amino group.
Catalytic Reduction of the Nitro Group to an Amino Group
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. For 5-chloro-N-(2-nitrophenyl)pentanamide, this would result in the formation of N-(2-aminophenyl)-5-chloropentanamide. This reaction is typically achieved through catalytic hydrogenation.
Commonly employed catalyst systems for this transformation include:
Palladium on Carbon (Pd/C): This is a highly efficient and common catalyst for nitro group reduction under hydrogen atmosphere.
Raney Nickel: Often used with hydrogen gas or a hydrogen donor like hydrazine hydrate, Raney Nickel is effective for reducing nitro groups. epo.orgarkat-usa.org
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is another effective catalyst for the hydrogenation of nitro compounds.
The general reaction scheme is as follows: this compound + H₂ (excess) --(Catalyst)--> N-(2-aminophenyl)-5-chloropentanamide
The resulting product, an ortho-aminoanilide, is a valuable synthon for the preparation of various heterocyclic compounds, such as benzodiazepines or quinazolinones, through subsequent intramolecular cyclization reactions.
Table 1: Common Catalysts for Nitro Group Reduction
| Catalyst | Hydrogen Source | Typical Conditions |
|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol solvent, Room temperature to 50°C |
| Raney Nickel | Hydrogen Gas (H₂) or Hydrazine Hydrate | Ethanol solvent, Room temperature |
Selective Transformations of the Nitro Functionality
Beyond complete reduction to an amine, the nitro group can be selectively transformed into other oxidation states, such as hydroxylamine or nitroso derivatives, by carefully choosing the reducing agent and reaction conditions.
Reduction to Hydroxylamine: Reagents like zinc dust in the presence of ammonium chloride or controlled catalytic hydrogenation can selectively reduce the nitro group to a hydroxylamine. This intermediate, N-(2-hydroxylaminophenyl)-5-chloropentanamide, could potentially undergo intramolecular cyclization.
Reduction to Nitroso: The partial reduction to a nitroso compound is more challenging but can sometimes be achieved with specific reagents like tin(II) chloride under controlled pH.
These partial reduction products are often highly reactive and can be useful in specific synthetic pathways, although their application would depend on their stability and subsequent reactivity.
Reactions Involving the Aliphatic Chlorine Atom
The terminal chlorine atom on the pentanamide (B147674) chain is a primary alkyl halide, making it susceptible to nucleophilic substitution and, to a lesser extent, elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2 Pathways)
Given that the chlorine is attached to a primary carbon, nucleophilic substitution will proceed almost exclusively through an SN2 pathway . This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. The SN1 pathway is highly unlikely due to the instability of the corresponding primary carbocation.
A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of derivatives.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Amine (R₂NH) | Morpholine, Piperidine | 5-(dialkylamino)-N-(2-nitrophenyl)pentanamide |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 5-azido-N-(2-nitrophenyl)pentanamide |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5-cyano-N-(2-nitrophenyl)pentanamide |
A particularly important reaction in analogous compounds involves an intramolecular nucleophilic substitution. After the reduction of the nitro group to an amine, the newly formed aniline (B41778) nitrogen could potentially act as a nucleophile, attacking the alkyl chloride to form a seven-membered heterocyclic ring, although this process might be kinetically slow. More commonly, the amide nitrogen can be involved in cyclization, as seen in the synthesis of Apixaban from the 4-nitro isomer, where it cyclizes to form a piperidin-2-one ring. arkat-usa.org
Elimination Reactions and Unsaturated Derivatives
Elimination reactions (E2) can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. Treatment of this compound with a base like potassium tert-butoxide could lead to the formation of pent-4-enamide derivatives through the removal of hydrogen chloride. However, due to the unactivated nature of the protons on the beta-carbon, harsh conditions would likely be required, and nucleophilic substitution often remains a competing pathway.
Reactions Involving the Amide Linkage
The amide bond is generally stable but can be cleaved under specific conditions.
Hydrolysis: The amide can be hydrolyzed back to its constituent carboxylic acid (5-chloropentanoic acid) and amine (2-nitroaniline) under either acidic or basic conditions. This typically requires heating with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH). The ortho-nitro group may influence the rate of hydrolysis compared to its meta or para isomers due to steric and electronic effects.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the pentanamide into a secondary amine, N-(2-nitrophenyl)pentan-1-amine. However, LiAlH₄ would also likely reduce the aromatic nitro group, leading to a more complex product mixture.
The chemical reactivity of this compound offers multiple avenues for derivatization, providing a platform for the synthesis of a variety of more complex molecules and heterocyclic systems.
Chemical Stability and Hydrolysis Under Various Conditions
Amide bonds are known for their considerable stability, a characteristic essential to the structure of proteins in biology. Consequently, the hydrolysis of amides typically requires vigorous conditions, such as prolonged heating with strong acids or bases. arkat-usa.org
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is a catalyzed hydrolysis, technically a reaction with water. chemguide.co.uk The process involves heating the amide with a strong, non-oxidizing acid like hydrochloric acid or sulfuric acid. chemguide.co.ukrsc.org The mechanism begins with the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent cleavage of the carbon-nitrogen bond yields a carboxylic acid (5-chloropentanoic acid) and the corresponding amine, which, under the acidic conditions, is protonated to form an ammonium salt (2-nitroanilinium chloride). chemguide.co.ukyoutube.com
Alkaline Hydrolysis: In the presence of a strong base, such as sodium hydroxide, the hydrolysis involves a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. chemguide.co.uk This reaction also requires heating. The cleavage of the amide bond results in the formation of a carboxylate salt (sodium 5-chloropentanoate) and the free amine (2-nitroaniline). chemguide.co.ukyoutube.com Research on related N-aryl amides has shown that the presence of strong electron-withdrawing groups on the N-phenyl ring can significantly accelerate the rate of alkaline hydrolysis. For instance, N-phenyl-N-2,4-dinitrophenylacetamide undergoes rapid hydrolysis under mild alkaline conditions. arkat-usa.org This suggests that the 2-nitro group in this compound makes the amide bond more susceptible to basic hydrolysis compared to non-nitrated N-phenyl amides.
| Condition | Reagents | General Reactivity | Products from this compound |
|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Heat | Slow; requires forcing conditions. | 5-chloropentanoic acid and 2-nitroanilinium salt |
| Alkaline | Aqueous NaOH or KOH, Heat | Slow; faster than acidic hydrolysis for N-aryl amides with electron-withdrawing groups. | Carboxylate salt of 5-chloropentanoic acid and 2-nitroaniline (B44862) |
N-Substitution Reactions of the Amide Nitrogen
The secondary amide functionality possesses an N-H bond that can, in principle, undergo substitution reactions such as alkylation and acylation. The reactivity of this site is governed by the acidity of the N-H proton and the nucleophilicity of the resulting conjugate base.
N-Alkylation: The direct N-alkylation of amides is often challenging as they are weak bases. mdpi.com Successful alkylation typically requires the initial conversion of the amide into its more nucleophilic conjugate base (an amidate) using a strong base like sodium hydride. mdpi.com Alternatively, phase-transfer catalysis or specific catalytic methods using alcohols as alkylating agents can be employed. mdpi.comnih.gov For this compound, the electron-withdrawing nature of the ortho-nitro group increases the acidity of the N-H proton, facilitating its deprotonation. This enhanced acidity makes it a better candidate for N-alkylation under basic conditions compared to amides lacking such a substituent.
N-Acylation: The N-acylation of an amide with an acyl chloride or anhydride yields an imide. This transformation can be promoted by activating agents or through internal catalysis. scribd.comsemanticscholar.org While no specific N-acylation of this compound is reported, general methods are applicable. However, the steric bulk of the ortho-nitro group may present a hindrance to the approach of the acylating agent, potentially requiring more forcing reaction conditions.
Aromatic Ring Functionalization Strategies
The 2-nitrophenyl ring is subject to functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is strongly controlled by the existing substituents: the ortho-nitro group and the meta-pentanamide group.
Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Moiety
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of this process are dictated by the electronic properties of the substituents already on the ring. wikipedia.org
Amide Group (-NHCOR): The nitrogen lone pair can donate electron density to the ring through resonance, making the amide group an activating, ortho, para-director. rsc.org
Nitro Group (-NO₂): This group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group and a meta-director. wikipedia.orglibretexts.org
In this compound, these two groups have opposing effects. The potent deactivating nature of the nitro group dominates, rendering the entire aromatic ring significantly less reactive towards electrophiles than benzene (B151609). Any substitution that occurs will be directed to positions that are favored by both groups or least disfavored. The amide group directs to positions 4 and 6, while the nitro group directs to positions 3 and 5. Therefore, the most probable sites for electrophilic attack are positions 4 and 6, which are para/ortho to the activating amide group and meta to the deactivating nitro group. Steric hindrance from the bulky ortho-nitro group may further influence the regioselectivity, likely favoring substitution at the less hindered position 4.
| Position on Ring | Influence of Amide Group (ortho, para-directing) | Influence of Nitro Group (meta-directing) | Overall Likelihood of Substitution |
|---|---|---|---|
| 3 | meta | ortho | Unlikely |
| 4 | para (Activated) | meta (Least Deactivated) | Most Likely |
| 5 | meta | para | Unlikely |
| 6 | ortho (Activated) | meta (Least Deactivated) | Possible (steric hindrance) |
Nucleophilic Aromatic Substitution on Activated Sites
Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com
The parent molecule, this compound, does not possess a suitable leaving group (like a halogen) in a position activated by the ortho-nitro group. Therefore, it is not a direct substrate for SNAr reactions on the aromatic ring. However, if a leaving group were introduced onto the ring via an EAS reaction, for example, a bromine atom at position 4, the resulting compound would be highly activated for SNAr. A nucleophile could then readily displace the bromine due to the stabilizing effect of the para-nitro group (relative to the leaving group). Studies on related N-(5-halo-2-nitrophenyl)acetamides confirm their reactivity with nucleophiles via the addition-elimination SNAr mechanism.
Strategies for Advanced Derivatization and Analogue Generation (considering steric and electronic effects of ortho-nitro group)
The unique structural features of this compound offer several avenues for advanced derivatization, leveraging the reactivity of the side chain, the amide, and the aromatic ring while navigating the challenges posed by the ortho-nitro group.
Side-Chain Modification: The terminal chloride on the pentanamide chain is an excellent electrophilic site for SN2 reactions. This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., azides, amines, thiols, cyanides), providing a rich library of analogues with diverse functional groups at this position.
Nitro Group Reduction: The reduction of the nitro group to an amine is a pivotal transformation. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This conversion dramatically alters the electronic nature of the aromatic ring. The resulting 2-amino group is strongly activating and an ortho, para-director, opening up the molecule to a wide range of subsequent EAS reactions that would otherwise be impossible. The new primary amine can also be a site for further derivatization.
Cyclization Reactions: The ortho-positioning of the nitro and amide groups can be exploited in unique cyclization reactions. For instance, a remarkable rearrangement of N-2-nitrophenyl hydrazonyl bromides involves a 1,7-electrocyclization with the ortho-nitro group to generate an N-hydroxybenzotriazole activated ester in situ. nih.govresearchgate.netacs.org While not a direct reaction of the amide itself, this illustrates how the ortho-nitro group, often seen as a source of steric hindrance, can be used strategically to facilitate complex transformations and activate the molecule for further reactions, such as amide bond formation. nih.govacs.org
Combined Strategies: A powerful approach involves a sequence of reactions. For example, an initial EAS reaction could install a functional group handle at the 4-position. This could be followed by the reduction of the nitro group, and subsequent derivatization of the newly formed amino group. This multi-step process, guided by the predictable electronic effects of the substituents at each stage, allows for the generation of highly complex and diverse molecular architectures. The steric bulk of the ortho-nitro group will remain a key consideration in the planning of any synthetic step targeting the amide nitrogen or adjacent positions on the ring.
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR Spectroscopic Analysis of Proton Environments
A ¹H NMR spectrum would be essential to identify all unique proton environments in the molecule. For 5-chloro-N-(2-nitrophenyl)pentanamide, one would expect to observe distinct signals for the protons on the aromatic ring, the N-H proton of the amide, and the protons of the three methylene (B1212753) groups in the pentanamide (B147674) chain. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value for each signal would confirm the connectivity and relative number of protons. The proximity of the nitro and amide groups would significantly influence the chemical shifts of the aromatic protons, causing them to appear further downfield compared to an unsubstituted benzene (B151609) ring.
¹³C NMR Spectroscopic Analysis of the Carbon Framework
A ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, 11 distinct carbon signals would be expected, corresponding to the carbonyl carbon of the amide, the six carbons of the nitrophenyl ring, and the four carbons of the chloropentyl chain. The chemical shifts would provide information about the electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Assignment
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming the sequence of the methylene groups in the pentyl chain and the relationships between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, linking the proton and carbon frameworks.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for:
N-H stretch of the secondary amide, typically around 3300 cm⁻¹.
C-H stretches of the aromatic ring and aliphatic chain (2850-3100 cm⁻¹).
C=O stretch (Amide I band), a strong absorption around 1650-1680 cm⁻¹.
N-H bend (Amide II band) near 1550 cm⁻¹.
Asymmetric and symmetric stretches of the nitro (NO₂) group , appearing as strong bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
C-Cl stretch in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (256.69). Due to the presence of chlorine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be observed. Analysis of the fragmentation pattern would further support the proposed structure, likely showing fragments corresponding to the loss of the chloroalkyl chain or cleavage of the amide bond.
X-ray Diffraction Studies for Solid-State Structure
If a suitable single crystal of the compound could be grown, X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. This analysis would determine the precise bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amide group. While X-ray powder diffraction data has been reported for the isomeric compound 5-chloro-N-(4-nitrophenyl)pentanamide, no such data is publicly available for the 2-nitro isomer.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions
A comprehensive search of scientific literature did not yield any specific single-crystal X-ray diffraction studies for this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Should single-crystal X-ray diffraction data become available, it would provide invaluable insights into the molecule's conformation, including bond lengths, bond angles, and torsion angles. For this compound, this analysis would definitively establish the spatial relationship between the pentanamide chain, the chlorophenyl group, and the ortho-positioned nitro group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the nitro or carbonyl oxygen) and other non-covalent forces that dictate the crystal packing arrangement. This information is fundamental to understanding the material's physical properties and solid-state behavior.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science, as different polymorphs can exhibit varied physical properties. chemicalbook.com PXRD is a primary technique for identifying and distinguishing between different polymorphic forms, as each unique crystal structure produces a characteristic diffraction pattern.
For the related compound, 5-chloro-N-(4-nitrophenyl)pentanamide, powder X-ray diffraction studies have revealed a monoclinic crystal system with the space group P21/c. The detailed unit cell parameters for this isomer are presented in the table below.
Crystallographic Data for 5-chloro-N-(4-nitrophenyl)pentanamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 8.036(4) Å |
| b | 15.972(5) Å |
| c | 9.829(5) Å |
| α | 90° |
| β | 104.227(2)° |
| γ | 90° |
| Volume (V) | 1222.98 ų |
| Molecules per unit cell (Z) | 4 |
| Calculated Density | 1.3941 g/cm³ |
Data sourced from a powder X-ray diffraction study of the para-isomer.
The difference in the position of the nitro group from para to ortho in this compound would be expected to have a significant influence on the crystal packing due to steric effects and altered hydrogen bonding patterns, likely resulting in different unit cell parameters and potentially a different crystal system altogether.
Other Advanced Spectroscopic Methods (e.g., UV-Vis absorption, Chiroptical Spectroscopy if applicable)
Specific experimental data from other advanced spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) absorption or chiroptical spectroscopy, for this compound are not available in the surveyed literature.
UV-Vis Absorption Spectroscopy
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound does not possess a stereocenter and is an achiral molecule. Therefore, in an achiral solvent, it would not exhibit a CD spectrum. Chiroptical spectroscopy would not be an applicable technique for its analysis unless it were part of a chiral system, for which there is no current indication.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of molecular behavior.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.netescholarship.org It focuses on the electron density as the fundamental property to derive molecular characteristics. For 5-chloro-N-(2-nitrophenyl)pentanamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to find the molecule's most stable three-dimensional arrangement, known as the ground state optimized structure. derpharmachemica.com
Interactive Data Table: Predicted Ground State Geometrical Parameters for this compound using DFT
The following table represents typical data obtained from a DFT geometry optimization. The values illustrate the predicted spatial arrangement of the atoms.
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C(carbonyl)-N(amide) | ~1.37 Å |
| N(amide)-C(aromatic) | ~1.42 Å | |
| C(aromatic)-N(nitro) | ~1.46 Å | |
| Bond Angle | C(carbonyl)-N-C(aromatic) | ~125° |
| O(carbonyl)-C-N | ~123° | |
| Dihedral Angle | C-C-N-C (Amide Torsion) | ~15° |
| C-C-C-N (Aromatic-Amide) | ~45° |
Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to studying molecular conformations and their relative energies.
For this compound, with its flexible pentyl chain and rotatable bonds involving the aromatic ring and amide group, multiple low-energy conformations (conformers) can exist. Conformational analysis using ab initio methods involves systematically rotating key bonds and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule, identifying the global minimum (the most stable conformer) and other local energy minima. Energy minimization is the computational process of finding these stable points on the PES. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves, flexes, and changes its shape at a given temperature. researchgate.netnih.gov
By simulating the molecule for nanoseconds or even microseconds, MD can explore its conformational landscape, revealing the different shapes it can access and the frequency of transitions between them. rsc.org This provides a more realistic understanding of the molecule's flexibility than static models. Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), can quantify the stability of the molecule's structure over time. For a flexible molecule like this, MD can show how the chloro-pentyl chain folds and interacts with the nitrophenyl headgroup.
Interactive Data Table: Representative Molecular Dynamics Simulation Metrics
This table shows typical outputs from an MD simulation that characterize molecular flexibility and stability.
| Metric | Description | Typical Value/Observation |
| RMSD | Root Mean Square Deviation from the initial structure. | Fluctuations between 2-4 Å, indicating significant flexibility. |
| Radius of Gyration | A measure of the molecule's compactness. | Varies as the pentyl chain folds and unfolds. |
| Conformational Clustering | Grouping of similar structures visited during the simulation. | Identifies several distinct conformational families. |
| Relaxation Time | Time taken for the molecule to "forget" its initial conformation. | Can be in the nanosecond range, reflecting conformational transitions. pharmaffiliates.com |
Theoretical Structure-Reactivity Relationship (SAR) Studies for Analogues
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's chemical structure to its reactivity. Computational methods are invaluable for these studies, allowing for systematic changes to a molecule's structure and the calculation of resulting property changes.
The position of the nitro group on the phenyl ring significantly alters the electronic properties and reactivity of the molecule. A comparison between the ortho-isomer (this compound) and its para-analogue (5-chloro-N-(4-nitrophenyl)pentanamide) reveals key differences. derpharmachemica.comresearchgate.net
The nitro group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. pharmaffiliates.com In the para position, both effects work efficiently to withdraw electron density from the entire aromatic ring and the amide nitrogen. In the ortho position, however, steric hindrance between the bulky nitro group and the amide linkage can force the nitro group to twist out of the plane of the aromatic ring. This twisting reduces the resonance effect, although the inductive effect remains strong due to proximity. researchgate.netnih.gov This difference in electron withdrawal affects the acidity of the N-H bond and the nucleophilicity of the amide nitrogen. Furthermore, the ortho-nitro group can form an intramolecular hydrogen bond with the amide proton, which is not possible for the para-isomer. This interaction can influence both conformation and reactivity. researchgate.net
Interactive Data Table: Comparative Properties of Ortho vs. Para-Nitro Analogues
| Property | This compound (Ortho) | 5-chloro-N-(4-nitrophenyl)pentanamide (Para) | Rationale |
| Amide N-H Acidity | Potentially lower | Potentially higher | Reduced resonance effect in the ortho isomer makes the nitrogen slightly less electron-deficient. researchgate.net |
| Dipole Moment | Different magnitude and vector | Different magnitude and vector | The different positions of the highly polar nitro group lead to distinct overall molecular polarity. |
| Intramolecular H-Bonding | Possible (N-H···O-N) | Not possible | Proximity of the ortho-nitro and amide groups allows for intramolecular interaction. researchgate.net |
| Reactivity towards Nucleophiles | Potentially lower at the ring | Potentially higher at the ring | Steric hindrance at the ortho position can shield the ring from attack. |
The placement of a substituent at the ortho position of an N-phenylamide introduces significant steric strain. mdpi.com In this compound, the nitro group is adjacent to the amide linkage, leading to steric repulsion. researchgate.net This repulsion has several important consequences for the molecule's conformation.
Firstly, it increases the energy barrier for rotation around the N-C(aromatic) bond. This restricts the conformational freedom of the phenyl ring relative to the amide plane. Secondly, to alleviate the steric clash, the aromatic ring and/or the nitro group are forced to twist out of the plane of the amide bond. rsc.org This non-planar conformation disrupts the π-conjugation between the phenyl ring, the nitrogen lone pair, and the carbonyl group, which in turn affects the electronic properties of the amide bond itself. This steric effect is a defining feature of the ortho-isomer and is absent in the meta and para isomers, giving it a unique conformational profile and reactivity pattern. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
A comprehensive search of scientific literature and chemical databases reveals a lack of specific published studies on the computational prediction of spectroscopic parameters for this compound. However, the prediction of such parameters is a well-established field in computational chemistry, primarily utilizing methods like Density Functional Theory (DFT).
DFT calculations are a powerful tool for predicting the spectroscopic characteristics of molecules. nih.govresearchgate.net For predicting Nuclear Magnetic Resonance (NMR) chemical shifts, quantum mechanical calculations are performed on the optimized molecular geometry. nih.govmanchester.ac.uk These calculations determine the shielding tensor for each nucleus, which is then used to calculate the chemical shift relative to a standard reference. Various levels of theory and basis sets can be employed, such as B3LYP/6-311+G(d,p) or wB97XD/Def2TZVPP, to achieve results that correlate well with experimental data. nih.gov The agreement between calculated and experimental NMR data is often quantified using statistical parameters like the Corrected Mean Average Error (CMAE). nih.gov
Similarly, theoretical vibrational frequencies for Infrared (IR) spectroscopy are computed from the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular structure. These calculations yield a set of vibrational modes and their corresponding frequencies. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, providing a predicted spectrum that can be compared with experimental FT-IR data. mdpi.comresearchgate.net
While these methodologies are standard, specific data tables of predicted NMR chemical shifts and IR frequencies for this compound are not available in the reviewed literature.
Intermolecular Interactions and Crystal Packing Analysis from Theoretical Models and Diffraction Data
Detailed analysis of the intermolecular interactions and crystal packing for this compound based on theoretical models and single-crystal X-ray diffraction data is not present in the available scientific literature. For its structural isomer, 5-chloro-N-(4-nitrophenyl)pentanamide, crystallographic studies have been performed, revealing a monoclinic crystal system with the space group P21/c. Such an analysis for the 2-nitro isomer would provide fundamental insights into its solid-state properties.
The study of crystal packing involves determining how molecules arrange themselves in a crystal lattice. This is primarily achieved experimentally through single-crystal X-ray diffraction, which provides precise atomic coordinates. From this data, it is possible to identify and characterize various intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal structure. nih.gov
Applications and Translational Research Perspectives in Non Clinical Fields
Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The true value of 5-chloro-N-(2-nitrophenyl)pentanamide in organic synthesis lies in its capacity to act as a versatile building block. The presence of multiple reactive sites allows for a stepwise and controlled introduction of molecular complexity, making it a valuable precursor for a range of advanced chemical structures.
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal and materials chemistry. A key transformation is the reduction of the ortho-nitro group to an amino group, yielding N-(2-aminophenyl)-5-chloropentanamide. This resulting ortho-phenylenediamine derivative is a critical precursor for the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds. The general synthesis of 1,5-benzodiazepines involves the condensation of ortho-phenylenediamines with ketones. nih.gov For instance, the intramolecular cyclization of the N-(2-aminophenyl)-5-chloropentanamide intermediate could potentially lead to the formation of a benzodiazepine (B76468) ring system. This reaction pathway highlights the compound's potential as a starting material for generating libraries of heterocyclic structures for further investigation.
The synthesis of benzodiazepines often relies on the condensation of o-phenylenediamine (B120857) with various carbonyl compounds, a process that can be catalyzed by different reagents to achieve high yields. nih.gov The availability of a precursor like this compound, which can be readily converted to the necessary diamine, makes it a valuable tool for chemists exploring novel benzodiazepine derivatives.
Beyond heterocyclic synthesis, this compound can serve as a foundational element for constructing advanced organic scaffolds. The terminal chlorine atom is susceptible to nucleophilic substitution, allowing for the attachment of a wide array of functional groups. This feature enables the elongation and diversification of the pentanamide (B147674) side chain. For example, it can be used in the synthesis of more complex molecules where the pentanamide unit acts as a linker or a spacer.
The reactivity of the nitro and chloro groups makes it a candidate for creating specialized molecules. For instance, after the reduction of the nitro group, the resulting amine can be part of further amide bond formations or other reactions to build larger, multi-component structures. This versatility is crucial in the development of new organic materials where specific spatial arrangements of functional groups are required for desired properties. While much of the documented research focuses on its isomer, 5-chloro-N-(4-nitrophenyl)pentanamide, as an intermediate in pharmaceutical synthesis, the ortho-isomer holds similar potential for creating diverse molecular frameworks. myskinrecipes.com
Role in Agrochemical Research and Development
In the field of agrochemical research, the discovery of new bioactive molecules is paramount for crop protection and enhancement. While direct applications of this compound in agrochemicals are not extensively documented, its structural motifs are present in various pesticidal and herbicidal compounds. The N-phenylamide structure, for instance, is a common feature in many agrochemicals.
The potential for this compound lies in its use as a synthetic intermediate to generate novel derivatives for screening. The chloroalkyl chain and the nitrophenyl group can be modified to tune the lipophilicity and electronic properties of the resulting molecules, which are critical parameters for their biological activity and environmental fate. For example, the synthesis of 5-chloro-2-nitroaniline, a related precursor, is noted as an important step in the creation of certain pesticides. google.comgoogle.com This suggests that derivatives of this compound could be explored for similar applications. The general utility of related nitrophenyl compounds in the synthesis of potential agrochemicals has been noted, highlighting the potential for this specific isomer as well. myskinrecipes.com
Potential in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it an interesting candidate for applications in materials science and polymer chemistry. The terminal chlorine atom can act as a site for polymerization or for grafting onto existing polymer chains, thereby modifying the properties of the material. For example, it could be used to introduce a nitrophenyl group into a polymer, which could then be further functionalized.
The compound could also be used in the creation of specialized coatings or functional materials. myskinrecipes.com The nitrophenyl group can influence the optical and electronic properties of a material, and its presence on a flexible pentanamide chain allows for some structural versatility. While specific studies on the use of this compound in this context are scarce, the general approach of using functionalized small molecules to build or modify polymers is a well-established strategy in materials science. bldpharm.com
Application in Catalyst Development (e.g., as a ligand component)
Currently, there is a lack of specific research demonstrating the use of this compound or its direct derivatives as ligands in catalyst development. However, the fundamental structure of the molecule contains elements that could be adapted for such purposes.
Following the reduction of the nitro group to an amine and potential substitution of the chloro group with another coordinating atom (like sulfur or phosphorus), the resulting molecule could act as a bidentate or tridentate ligand for a metal center. The design of new ligands is a critical area of research in catalysis, and building blocks that allow for systematic modification are highly valuable. The development of palladium-catalyzed reactions for the synthesis of benzodiazepines, for example, relies on sophisticated ligand-metal complexes to control the reaction's efficiency and selectivity. mdpi.com While not a direct application, this illustrates the importance of novel ligand structures that could potentially be derived from versatile intermediates like this compound.
Exploration in Prodrug Design and Chemical Delivery Systems (as a general strategy)
The concept of a prodrug involves a biologically inactive compound that is converted into an active drug in the body through a chemical or enzymatic process. sigmaaldrich.com The structure of this compound lends itself to a general prodrug strategy based on the reduction of the nitro group. The ortho-nitroaniline moiety, once released, could potentially be the active component, or its release could trigger a subsequent reaction to free a different therapeutic agent.
One notable strategy in prodrug design is the use of hypoxia-activated prodrugs. nih.gov Tumors often have regions of low oxygen (hypoxia), and certain enzymes are more active in these environments. A nitro group can be selectively reduced under hypoxic conditions. Therefore, a compound like this compound could be investigated as part of a system where the nitro group acts as a trigger for drug release specifically in the tumor microenvironment. This approach aims to increase the therapeutic index of a drug by targeting its action to the site of disease. The use of amino acids as moieties in prodrug design has also been explored to improve the pharmacokinetic properties of parent drugs. nih.gov This highlights the diverse strategies in which amide-containing compounds can be employed in advanced drug delivery systems.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1153346-83-8 | sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | sigmaaldrich.com |
| Molecular Weight | 256.69 g/mol | bldpharm.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Table 2: Related Compounds and Their Applications
| Compound Name | Key Structural Difference from Target Compound | Primary Application/Research Area | Source |
| 5-chloro-N-(4-nitrophenyl)pentanamide | Nitro group at the para position | Intermediate in the synthesis of Apixaban | |
| N-(5-chloro-2-nitrophenyl)-2,2-dimethylpropanamide | Propanamide instead of pentanamide | Intermediate in the synthesis of Ezetimibe | nih.gov |
| 5-chloro-2-nitroaniline | Lacks the pentanamide chain | Intermediate for medicines and pesticides | google.comgoogle.com |
| Diazepam | A benzodiazepine | Anxiolytic therapeutic | google.comajrconline.org |
Future Research Directions and Unexplored Avenues
Development of Novel, More Efficient, and Sustainable Synthetic Pathways
The traditional synthesis of N-aryl amides often involves the coupling of a carboxylic acid derivative with an aniline (B41778), which may require harsh conditions or stoichiometric activating agents. Future research should focus on developing more sophisticated and sustainable methods for synthesizing 5-chloro-N-(2-nitrophenyl)pentanamide.
Modern synthetic chemistry offers several promising strategies:
Visible-Light Photoredox Catalysis: This technique has emerged as a powerful tool for forming C-N bonds under mild conditions. mdpi.com Research into a photoredox-catalyzed pathway could provide an energy-efficient route to the target molecule, potentially using different starting materials and reducing the need for pre-activated functional groups. mdpi.com
Nickel-Catalyzed Cross-Coupling: Recent advances have enabled the N-arylation of amides using nickel-photoredox dual catalysis. chemistryviews.org Applying this method could allow for the direct coupling of a pentanamide (B147674) precursor with a 2-nitro-halobenzene under exceptionally mild conditions, improving functional group tolerance and potentially reducing waste. chemistryviews.org
Green Chemistry Approaches: Principles of green chemistry, such as the use of biocatalysts (e.g., lipases) or mechanochemistry, are underexplored for this class of compounds. nih.gov A biocatalytic approach could offer high selectivity and reduce the use of hazardous reagents, while mechanochemical synthesis could minimize or eliminate the need for solvents, aligning with modern standards for sustainable chemical production. nih.gov
Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Traditional Acylation | Well-understood, established procedure. | Often requires stoichiometric activators, may use harsh conditions. |
| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. mdpi.com | Catalyst screening and optimization for the specific substrates. |
| Biocatalysis (Enzymatic) | High chemo- and regioselectivity, environmentally benign, operates in mild conditions. nih.gov | Identifying a suitable enzyme and optimizing reaction kinetics. |
| Mechanochemistry | Reduced or no solvent use, high efficiency, potential for novel reactivity. nih.gov | Adapting reaction protocols to solid-state conditions and ensuring scalability. |
Exploration of Underutilized Reactivity Profiles of the this compound Scaffold
The chemical scaffold of this compound contains two key reactive sites: the terminal chlorine atom and the ortho-positioned nitro group. The reactivity of these sites has not been systematically studied and offers a rich field for future exploration.
Intramolecular Cyclization: The terminal chloroalkyl chain could be used as an electrophile in intramolecular reactions. For example, reduction of the nitro group to an amine would generate a nucleophile that could potentially cyclize onto the chloro-substituted chain, forming novel heterocyclic structures.
Nucleophilic Substitution: The chlorine atom is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. This could be exploited to attach different chemical moieties, leading to a library of derivatives.
Nitro Group Transformations: Beyond reduction, the nitro group can participate in various chemical transformations. Its electronic and steric influence on the aromatic ring and amide bond reactivity is a key area for investigation, especially in comparison to its 4-nitro isomer.
Advanced Spectroscopic Probe Development for Real-time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, real-time monitoring techniques are invaluable. Future work could focus on developing specific spectroscopic methods for this purpose.
Near-Infrared (NIR) Spectroscopy: NIR has been successfully used to monitor the formation of amide bonds in peptide synthesis by tracking characteristic combination bands. researchgate.net Developing a calibrated NIR method could allow for non-destructive, real-time tracking of reaction progress in a laboratory or industrial reactor. researchgate.net
Ambient Ionization Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) mass spectrometry allow for the rapid analysis of reaction mixtures with minimal to no sample preparation. waters.com This could be used to quickly identify starting materials, intermediates, and the final product, greatly accelerating reaction optimization. waters.com
AI-Assisted Spectroscopy: The integration of artificial intelligence with spectroscopy can help decipher complex spectra. nih.gov An AI model could be trained to simulate and interpret the infrared spectra of the reaction, providing detailed insights into hydrogen bonding dynamics and the conformational state of the molecule during its formation. nih.gov
Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Prediction
Artificial intelligence is revolutionizing chemical research, and its application to this compound could unlock new possibilities.
Retrosynthesis Prediction: AI-powered tools can analyze a target molecule and predict multiple, often novel, synthetic routes. cas.orgengineering.org.cn Employing such tools could identify more efficient or cost-effective pathways than those designed by conventional analysis. nih.gov These platforms can be trained on vast reaction databases to propose routes with a higher probability of success. chemrxiv.org
De Novo Compound Design: Generative AI models can design novel molecules with desired properties. nih.govnih.gov Using the this compound scaffold as a starting point, AI could generate a virtual library of new compounds with optimized characteristics for specific applications, such as predicted biological activity or enhanced material properties. springernature.comneurosciencenews.com
Potential AI/ML Applications
| Application Area | Specific Task | Expected Outcome |
|---|---|---|
| Synthetic Route Design | Retrosynthesis prediction using template-based or template-free models. engineering.org.cnchemrxiv.org | Diverse, novel, and optimized synthetic pathways. cas.org |
| Reaction Optimization | Predicting reaction success based on substrates and catalysts. chemrxiv.org | Higher yields and reduced experimental effort. |
| Novel Compound Generation | De novo design using generative adversarial networks (GANs) or RNNs. nih.gov | Virtual libraries of new molecules with desired properties. |
| Property Prediction | Predicting physicochemical and pharmacokinetic properties in silico. chemrxiv.org | Prioritization of derivatives for synthesis and testing. |
Investigation of Solid-State Properties and Polymorphism for Enhanced Material Performance
The physical properties of a chemical compound in its solid state are critical for its handling, stability, and performance in any material or pharmaceutical application. Simple amides are typically solids with high melting points due to strong intermolecular hydrogen bonding. libretexts.org
The study of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a crucial and unexplored area for this compound. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. nih.gov A thorough investigation using techniques like X-ray crystallography, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) would be necessary to characterize its solid-state behavior fully. Understanding and controlling its crystalline form would be fundamental for developing any potential applications. manasalifesciences.comnih.gov
Hybridization with Emerging Chemical Motifs for Novel Compound Libraries
A powerful strategy in modern chemistry is the creation of hybrid molecules that combine two or more distinct chemical scaffolds to achieve new or enhanced functionalities. The this compound structure is an ideal candidate for hybridization.
Future research could involve coupling this molecule with other known pharmacophores or functional motifs. For instance, the terminal chlorine could serve as an anchor point to link to other heterocyclic systems, while the nitroaryl group could be transformed into an amino group and used as a building block for further elaboration. nih.gov This approach could rapidly generate a diverse library of novel compounds for screening in areas such as medicinal chemistry or materials science, where N-aryl amides and nitrophenyl compounds have shown relevance. chemrxiv.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-(2-nitrophenyl)pentanamide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 5-chlorovaleryl chloride with 2-nitroaniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Optimization includes:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the amide proton (δ ~8–10 ppm) and nitro group resonance (δ ~150 ppm in 13C) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 284 (M+H+) confirm molecular weight .
- IR spectroscopy : Stretching bands for C=O (~1650 cm⁻¹) and NO₂ (~1520 cm⁻¹) validate functional groups .
Q. What is the role of this compound in pharmaceutical intermediate synthesis?
It serves as a precursor for anticoagulants (e.g., Apixaban impurities) and Cilostazol metabolites. For example, nucleophilic substitution with morpholine forms morpholino-dihydropyridinone scaffolds critical to Apixaban’s structure .
Advanced Research Questions
Q. How can mechanistic studies explain discrepancies in cyclization reaction yields during piperidine synthesis?
Cyclization of this compound to piperidines involves intramolecular SN2 displacement. Yield variations arise from:
Q. How do researchers resolve contradictions in reported purity levels for this compound when used as a pharmaceutical impurity?
Analytical challenges are addressed via:
- HPLC-DAD/UV : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) detects impurities at ppm levels .
- Recrystallization optimization : MTBE trituration removes residual KOH or unreacted starting materials .
- Batch consistency : Strict control of stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) ensures reproducibility .
Q. What strategies improve regioselectivity in functionalization reactions involving the nitro and amide groups?
- Protecting groups : Temporary protection of the amide with Boc anhydride allows selective nitro group reduction .
- Catalytic hydrogenation : Palladium on carbon selectively reduces nitro to amine without affecting the amide .
- pH control : Basic conditions (pH >10) stabilize the amide during nitration of the aryl ring .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
